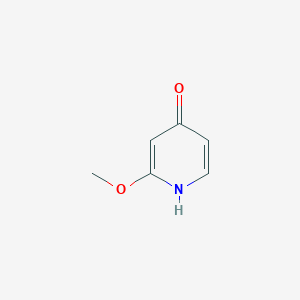
1-(1,2,4-三唑-1-基)丙酸盐酸盐
描述
“2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” is a biochemical used for proteomics research . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . The molecular formula of this compound is C5H7N3O2•HCl, and it has a molecular weight of 177.59 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride”, involves the construction of the triazole ring . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” and similar compounds are complex and involve multiple steps . For example, the synthesis of 1,2,4-triazole derivatives involves the construction of the triazole ring .科学研究应用
药理潜力
包括“1-(1,2,4-三唑-1-基)丙酸盐酸盐”在内的三唑类化合物以其多样的生物活性而闻名 . 它们可以在生物系统中与多种酶和受体结合 . 三唑核作为许多药物类别中的核心结构成分而存在,例如抗菌剂、抗真菌剂、抗癌剂、抗氧化剂、抗病毒剂、抗炎剂、止痛剂、抗癫痫剂、降压药、抗抑郁药、抗糖尿病药、抗焦虑药和抗结核药 .
抗癌剂
一些 1,2,4-三唑衍生物对各种癌细胞系表现出有希望的细胞毒活性 . 例如,化合物 7d、7e、10a 和 10d 对 Hela 细胞系表现出低于 12 μM 的有希望的细胞毒活性 .
抗真菌活性
合成的 1,2,3-三唑对两种真菌菌株进行了抗真菌活性测试,即白色念珠菌和米根霉 .
抗菌剂
包括三唑在内的唑类药物在药物化学中普遍使用,由于其良好的安全性和极佳的治疗指数,被归类为抗菌药 .
不同功能化的 1,2,4-三唑的合成
已建立的三唑合成路线可用于快速和可持续构建不同功能化的 1,2,4-三唑 .
新实体的设计
作用机制
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The molecular and cellular effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride’s action are likely related to its inhibition of the aromatase enzyme and subsequent effects on estrogen biosynthesis . This can potentially influence a variety of cellular processes, including cell proliferation.
Action Environment
The action, efficacy, and stability of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can be influenced by various environmental factors. For instance, the 1,2,4-triazole moiety has strong stability for thermal and acid conditions . .
实验室实验的优点和局限性
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be synthesized in large quantities. However, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can be toxic and should be handled with care.
未来方向
There are a variety of potential future directions for 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride research. One possibility is to explore the use of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as an anti-inflammatory agent in the treatment of various diseases. Another possibility is to investigate the use of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as a tool for drug development and drug screening. Finally, it may be possible to use 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as a tool for studying the biochemical and physiological effects of various drugs and compounds.
安全和危害
生化分析
Biochemical Properties
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatase, which is involved in the biosynthesis of estrogens. The interaction between 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound has been shown to interact with various proteins and other biomolecules, forming hydrogen bonds that enhance its pharmacokinetic and pharmacological properties .
Cellular Effects
The effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aromatase, through binding interactions. This binding involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex, leading to a decrease in enzyme activity . Additionally, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and heat . Long-term studies have shown that 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
In animal models, the effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride vary with dosage. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride.
Transport and Distribution
The transport and distribution of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride, affecting its localization and bioavailability . These transport and distribution mechanisms are critical for understanding the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For example, the presence of nuclear localization signals can facilitate the transport of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride into the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYQFBPYCQDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)




![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)




![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
